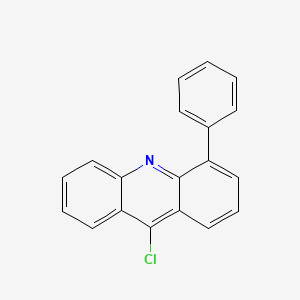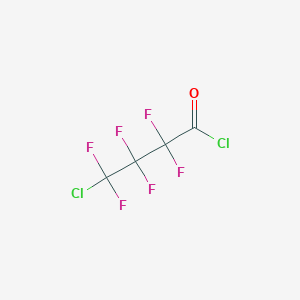![molecular formula C14H21NS2 B14317466 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 112096-74-9](/img/structure/B14317466.png)
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a chemical compound with the molecular formula C₁₄H₂₁NS₂. It is a bicyclic structure containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves multiple steps. One common method includes the reaction of secondary amines with specific reagents to form the desired bicyclic structure. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the macrocyclic ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The nitrogen and sulfur atoms in the compound play a crucial role in binding to the metal ions, stabilizing the complex, and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene can be compared with other similar compounds, such as:
3,7,11,17-Tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This compound contains four nitrogen atoms and is used in similar applications but has different reactivity due to the absence of sulfur atoms.
3,11-Dibenzyl-3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This derivative has benzyl groups attached, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which provide distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
112096-74-9 |
|---|---|
Formule moléculaire |
C14H21NS2 |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
3,11-dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H21NS2/c1-2-4-6-16-11-13-8-14(10-15-9-13)12-17-7-5-3-1/h8-10H,1-7,11-12H2 |
Clé InChI |
DPAUJGPUIJIECJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCSCC2=CC(=CN=C2)CSCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
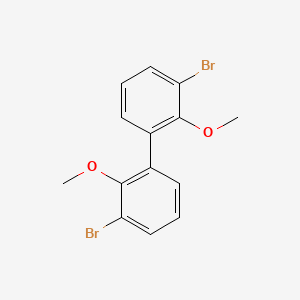

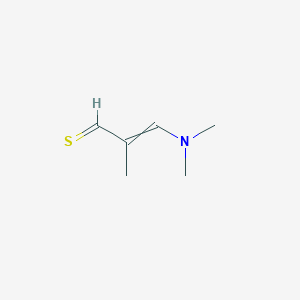
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
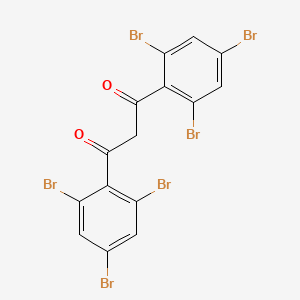
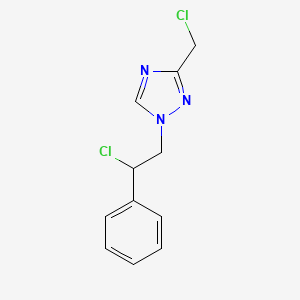
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
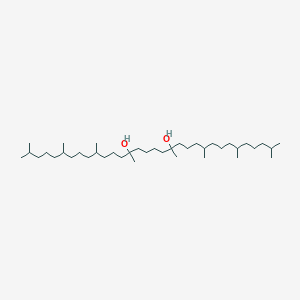

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
